molecular formula C15H22N2 B13599403 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine

3-[4-(Pyrrolidin-1-yl)phenyl]piperidine

Cat. No.: B13599403
M. Wt: 230.35 g/mol
InChI Key: IADIXBFDCPUQQN-UHFFFAOYSA-N
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Description

3-[4-(Pyrrolidin-1-yl)phenyl]piperidine is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted at the para position of a phenyl ring with a pyrrolidine moiety. The compound’s bicyclic amine groups (piperidine and pyrrolidine) confer conformational flexibility and hydrogen-bonding capabilities, which are critical for interactions with protein binding pockets.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

3-(4-pyrrolidin-1-ylphenyl)piperidine

InChI

InChI=1S/C15H22N2/c1-2-11-17(10-1)15-7-5-13(6-8-15)14-4-3-9-16-12-14/h5-8,14,16H,1-4,9-12H2

InChI Key

IADIXBFDCPUQQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C3CCCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method includes the reaction of 4-bromophenylpiperidine with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent like dichloromethane or toluene, with a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyrrolidin-1-yl)phenyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in alkylated derivatives .

Scientific Research Applications

3-[4-(Pyrrolidin-1-yl)phenyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction is often mediated by the nitrogen atoms in the pyrrolidine and piperidine rings, which can form hydrogen bonds or ionic interactions with the target molecules. The exact pathways involved depend on the specific biological context and the target’s nature .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight Key Substituents LogP* Biological Target Reference
This compound C15H20N2 228.34 Piperidine, pyrrolidinyl-phenyl 2.1 (est.) GPCRs (e.g., CB1)
4-(Pyrrolidin-1-yl)-1-{4-[2-(pyrrolidin-1-yl)ethyl]phenyl}piperidine C21H33N3 327.51 Dual pyrrolidinyl groups 1.8 (est.) L3MBTL3 protein
PSNCBAM-1 derivative 7d C22H23N5O 381.46 Pyrimidine, 4-cyanophenyl 3.5 CB1 allosteric site
3-(1-Methylpyrrolidin-2-yl)-piperidine C10H20N2 168.28 Methylated pyrrolidine 1.5 Unspecified CNS targets
4-(3-Hydroxyphenyl)piperidine C11H15NO 177.24 Phenol-hydroxyl group 1.2 Opioid receptors (analog)

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Allosteric Modulation: Pyrrolidine-containing compounds like this compound and its analogs show promise in GPCR modulation due to their ability to stabilize receptor conformations. The pyrrolidine group’s nitrogen participates in critical hydrogen bonds, as seen in the L3MBTL3 protein complex (PDB 4L59) .
  • Metabolic Stability: Methylation or hydroxylation of the pyrrolidine/phenyl rings (e.g., 3-(1-Methylpyrrolidin-2-yl)-piperidine vs. 4-(3-Hydroxyphenyl)piperidine) significantly impacts metabolic pathways, with implications for half-life and dosing regimens .
  • Structural Optimization: Replacement of phenyl with pyrimidine (as in PSNCBAM-1 derivatives) enhances binding specificity but may reduce bioavailability due to increased molecular complexity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine, and how are yields optimized?

  • Methodology : The synthesis typically involves Buchwald-Hartwig coupling or nucleophilic substitution to introduce the pyrrolidine moiety to the phenylpiperidine backbone. Key parameters include:

  • Reaction conditions : Use of palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in anhydrous solvents (e.g., toluene) at 80–100°C .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
  • Yield optimization : Adjust stoichiometry of reagents (1.2–1.5 equivalents of pyrrolidine) and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • Analytical workflow :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., piperidine C-3 substitution vs. C-4) and absence of rotamers .
  • Mass spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ and rule out byproducts .
  • XRD : Single-crystal X-ray diffraction for unambiguous confirmation of 3D conformation .

Q. What preliminary assays are used to assess biological activity (e.g., receptor binding)?

  • Screening protocols :

  • In vitro binding : Radioligand displacement assays (e.g., for σ or opioid receptors) using tritiated analogs .
  • Dose-response curves : IC₅₀ determination via competitive binding with reference antagonists (e.g., haloperidol for σ receptors) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Approach :

  • Molecular docking : Use Schrödinger Maestro or AutoDock to predict binding modes to target receptors (e.g., κ-opioid vs. μ-opioid) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 50–100 ns trajectories to prioritize derivatives with lower RMSD values .
  • SAR analysis : Correlate substituent electronegativity (e.g., fluorination at pyrrolidine) with binding free energy (ΔG) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

  • Troubleshooting :

  • Dynamic effects : Variable-temperature NMR to detect conformational exchange (e.g., chair-flip in piperidine) causing anomalous cross-peaks .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous HMBC correlations .
  • DFT calculations : Compare experimental vs. calculated ¹H chemical shifts (GIAO method, B3LYP/6-31G*) .

Q. How are in vivo pharmacokinetic studies designed to evaluate blood-brain barrier (BBB) penetration?

  • Protocol :

  • Animal models : Intravenous/oral administration in rodents followed by LC-MS/MS quantification in plasma and brain homogenates .
  • BBB metrics : Calculate brain-to-plasma ratio (B/P) and unbound fraction (fu,brain) via equilibrium dialysis .
  • Metabolite profiling : Identify phase I/II metabolites using UPLC-QTOF-MS .

Q. What safety protocols mitigate risks during large-scale synthesis?

  • Risk management :

  • Hazard assessment : GHS classification for skin/eye irritation (Category 2) and respiratory sensitization (Category 1B) .
  • Engineering controls : Use fume hoods with >0.5 m/s face velocity and explosion-proof equipment for reactions involving pyrophoric catalysts .
  • Waste disposal : Neutralize acidic/basic residues with NaHCO₃ or citric acid before incineration .

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